molecular formula C12H16O3 B3022311 2-Methoxy-5-methyl(1,3-dioxolan-2-ylmethyl)benzene CAS No. 898785-31-4

2-Methoxy-5-methyl(1,3-dioxolan-2-ylmethyl)benzene

Cat. No.: B3022311
CAS No.: 898785-31-4
M. Wt: 208.25 g/mol
InChI Key: QSILKUMTUNSZSW-UHFFFAOYSA-N
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Description

2-Methoxy-5-methyl(1,3-dioxolan-2-ylmethyl)benzene is an organic compound that belongs to the class of dioxolanes It is characterized by the presence of a methoxy group, a methyl group, and a dioxolane ring attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-methyl(1,3-dioxolan-2-ylmethyl)benzene typically involves the reaction of 2-methoxy-5-methylbenzyl alcohol with a suitable dioxolane derivative under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid to facilitate the formation of the dioxolane ring .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are essential for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-methyl(1,3-dioxolan-2-ylmethyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-5-methyl(1,3-dioxolan-2-ylmethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-5-methyl(1,3-dioxolan-2-ylmethyl)benzene involves its interaction with specific molecular targets. The methoxy and dioxolane groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-1,3-dioxolane: Similar structure but lacks the methyl group on the benzene ring.

    5-Methyl-1,3-dioxolane: Similar structure but lacks the methoxy group.

    2-Methoxy-5-methylbenzyl alcohol: Similar structure but lacks the dioxolane ring

Uniqueness

2-Methoxy-5-methyl(1,3-dioxolan-2-ylmethyl)benzene is unique due to the combination of its methoxy, methyl, and dioxolane groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in synthesis and research .

Properties

IUPAC Name

2-[(2-methoxy-5-methylphenyl)methyl]-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-9-3-4-11(13-2)10(7-9)8-12-14-5-6-15-12/h3-4,7,12H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSILKUMTUNSZSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)CC2OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645893
Record name 2-[(2-Methoxy-5-methylphenyl)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898785-31-4
Record name 2-[(2-Methoxy-5-methylphenyl)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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